molecular formula C21H27ClN2O3 B14132253 1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol

1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B14132253
M. Wt: 390.9 g/mol
InChI Key: JJFYSIVQHGTSDO-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:

    Formation of the phenoxypropanol backbone: This can be achieved by reacting 4-chloro-3-methylphenol with epichlorohydrin under basic conditions to form the corresponding epoxide, followed by ring-opening with a suitable nucleophile.

    Introduction of the piperazine moiety: The intermediate is then reacted with 4-(2-methoxyphenyl)piperazine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups in place of the chloro group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic applications, including as an antihypertensive or antidepressant agent.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol would depend on its specific biological targets. It may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
  • 1-(4-Methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol

Comparison

Compared to similar compounds, 1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol may exhibit unique properties due to the presence of both chloro and methyl groups on the phenoxy ring. These substituents can influence the compound’s reactivity, pharmacological activity, and overall stability.

Properties

Molecular Formula

C21H27ClN2O3

Molecular Weight

390.9 g/mol

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C21H27ClN2O3/c1-16-13-18(7-8-19(16)22)27-15-17(25)14-23-9-11-24(12-10-23)20-5-3-4-6-21(20)26-2/h3-8,13,17,25H,9-12,14-15H2,1-2H3

InChI Key

JJFYSIVQHGTSDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O)Cl

Origin of Product

United States

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